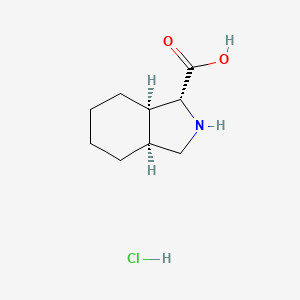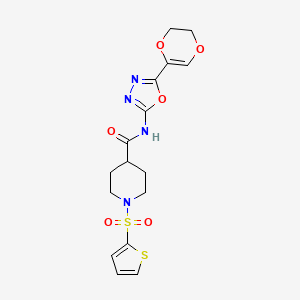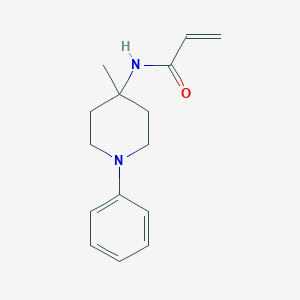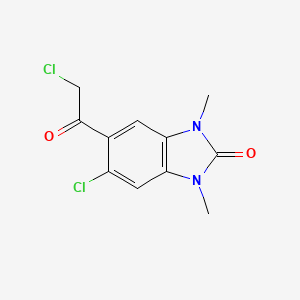
5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, involves several key steps. These steps include the formation of the benzimidazole ring, introduction of substituents, and modification of functional groups. Techniques such as FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy are utilized for characterization, while Density Functional Theory (DFT) calculations help in understanding the molecular geometry, electronic structure, and stability of the synthesized compounds (Gürbüz et al., 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system and the spatial orientation of substituents, which significantly affects their chemical and physical properties. X-ray crystallography and DFT calculations provide insights into the bond lengths, bond angles, and torsion angles, revealing the effects of different substituents on the molecular stability and electronic properties of these compounds (Abdireymov et al., 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including substitutions, addition reactions, and cyclizations, which allow for the functionalization and diversification of the benzimidazole core. The reactivity is influenced by the electronic nature of the substituents and the overall molecular structure. For instance, reactions involving chloroacetyl groups typically involve nucleophilic substitution or addition reactions that lead to further functionalization of the molecule (Pete et al., 2008).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. Studies show that these properties can be tailored by modifying the substituents, offering the potential for creating materials with desired physical characteristics for specific applications (Geiger & Isaac, 2014).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their applications in organic synthesis and material science. These properties are influenced by the electronic effects of substituents and the overall molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity and interaction of these compounds with various reagents and substrates (Utinan et al., 1991).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis of Omeprazole
A study focused on novel synthesis methods of omeprazole, a proton pump inhibitor, and the pharmaceutical impurities associated with such drugs. It discussed various impurities in anti-ulcer drugs, highlighting the synthesis process's importance for producing standard impurities used for further research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemistry and Properties of Benzimidazole Compounds
Another study reviewed the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) compounds, summarizing their synthesis, properties, and biological activities. This comprehensive review identifies potential areas of interest for future investigations into unknown analogs (Boča, Jameson, & Linert, 2011).
Biological Activities of Benzimidazole Derivatives
A review covered the synthesis and biological evaluation of benzimidazoles, quinazolines, and perimidines, which showed significant biological activities, including antihypertensive and diuretic effects. These compounds, containing pseudothiourea as a structural unit, highlight the versatile applications of benzimidazole derivatives in medicinal chemistry (Hsu, Hu, & Liu, 2005).
Antitumor Activity of Imidazole Derivatives
Research on bis(2-chloroethyl)amino derivatives of imidazole, including benzimidazole, reviewed their potential as antitumor drugs. This study presents data on compounds that have passed preclinical testing, underscoring the significance of structural variations in benzimidazole derivatives for developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Potential of Benzimidazole
A comprehensive review highlighted benzimidazole's therapeutic potential, detailing its diverse biological and clinical applications. The benzimidazole core is present in various biological agents, suggesting its importance in developing new therapeutic compounds. The review emphasized the need for understanding the synthesis and role of benzimidazole derivatives in treating different diseases (Babbar, Swikriti, & Arora, 2020).
Eigenschaften
IUPAC Name |
5-chloro-6-(2-chloroacetyl)-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-14-8-3-6(10(16)5-12)7(13)4-9(8)15(2)11(14)17/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWFJLHRSUUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)CCl)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)
![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)
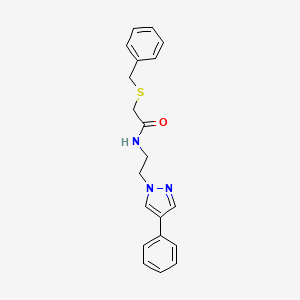
![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)
![5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2485368.png)
![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)


